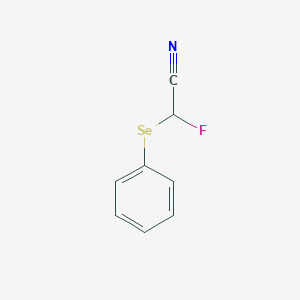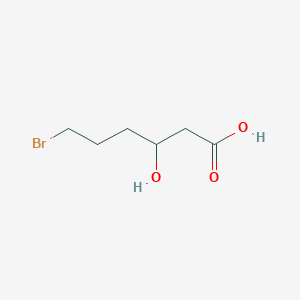
Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate is an organic compound with a molecular formula of C10H15NO3. This compound is characterized by the presence of a cyano group, a methoxy group, and an ester functional group. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with methoxyacetonitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate depends on its specific application. In chemical reactions, the cyano group can act as an electrophile, while the methoxy and ester groups can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-4-pentenoate: Similar in structure but lacks the cyano and methoxy groups.
Methyl 2-cyano-3-methoxy-2-methylpent-4-enoate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 2-cyano-3-methoxybutanoate: Similar but has a different carbon chain length.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of both cyano and methoxy groups allows for a wide range of chemical transformations, making it a valuable intermediate in various applications.
特性
CAS番号 |
183866-54-8 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H15NO3/c1-5-8(13-4)10(3,7-11)9(12)14-6-2/h5,8H,1,6H2,2-4H3 |
InChIキー |
UPMRVBYEJJZFCW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C#N)C(C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
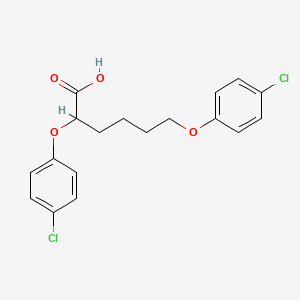
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)


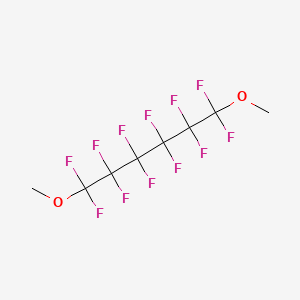
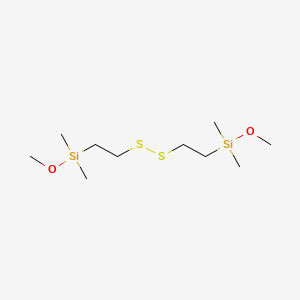
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

